![molecular formula C24H23NO2 B583961 (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite CAS No. 1454924-73-2](/img/structure/B583961.png)
(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound XLR11 N-(4-hydroxypentyl) metabolite is a member of indoles . It has a molecular formula of C21H28FNO2 and a molecular weight of 345.4 g/mol . Another related compound, AB-PINACA 4-Hydroxypentyl metabolite, is known as the Omega minus one-OH metabolite of AB-PINACA . This 4-Hydroxypentyl analog is a major urinary metabolite of AB-PINACA .
Molecular Structure Analysis
The IUPAC name of XLR11 N-(4-hydroxypentyl) metabolite is [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone . Its InChI is InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3 .
Physical And Chemical Properties Analysis
The molecular weight of XLR11 N-(4-hydroxypentyl) metabolite is 345.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 7 . The topological polar surface area is 42.2 Ų .
Scientific Research Applications
Forensic Science
“(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite” is used in forensic science . It is a product used for research purposes only and is not for human consumption or therapeutic use . This compound falls under Controlled Substance legislation .
Chemical Research
This compound is often used in chemical research . It has specific chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight . These properties are crucial for researchers in understanding its behavior and interactions with other substances .
Signaling Pathways
“(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite” is used in research related to signaling pathways . These pathways are crucial for understanding how cells and organisms respond to their environment .
Proteases Apoptosis
This compound is used in research related to proteases apoptosis . Proteases play a key role in apoptosis, a process of programmed cell death that occurs in multicellular organisms .
Chromatin/Epigenetics
“(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite” is used in research related to chromatin and epigenetics . Understanding the role of this compound in these areas can provide insights into gene expression and regulation .
Metabolism
This compound is used in research related to metabolism . It can provide insights into how substances are broken down in the body and how energy is produced .
MAPK Signaling
“(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite” is used in research related to MAPK signaling . The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell .
Tyrosine Kinase
This compound is used in research related to tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBQQHYZJTRAS-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017694 |
Source
|
Record name | (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1454924-73-2 |
Source
|
Record name | (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.